N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with methyl groups at positions 4 and 6, a furan-2-carboxamide moiety, and a propyl chain bearing an imidazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.ClH/c1-14-11-15(2)18-17(12-14)27-20(22-18)24(19(25)16-5-3-10-26-16)8-4-7-23-9-6-21-13-23;/h3,5-6,9-13H,4,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQXTTPMIIECRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.0 g/mol. The structure features an imidazole ring, a benzo[d]thiazole moiety, and a furan-2-carboxamide component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN4O3S |
| Molecular Weight | 485.0 g/mol |
| CAS Number | 1217074-61-7 |
Research indicates that compounds with imidazole and thiazole derivatives often exhibit significant biological activities, including:
- Inhibition of Enzyme Activity : Many imidazole derivatives are known to inhibit various enzymes, such as farnesyltransferase (FT), which plays a role in cancer cell proliferation. For example, related compounds have shown IC50 values as low as 24 nM against FT .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cell lines. For instance, compounds tested on HCT116 colon carcinoma cells demonstrated significant cytotoxicity through apoptotic pathways .
Pharmacological Effects
The compound has been evaluated for various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : The presence of thiazole and imidazole rings may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Imidazole Derivatives : A study on imidazole-based compounds showed that modifications at specific positions significantly affected their inhibitory activity against FT and other cancer-related enzymes .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives similar to this compound induced apoptosis in HCT116 cells at concentrations as low as 20 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanistic Insights : Mechanistic studies revealed that these compounds activate caspase pathways leading to apoptosis and exhibit selective toxicity towards cancer cells compared to normal cells .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The target compound’s benzothiazole core distinguishes it from Alfuzosin-related impurities, which feature a quinazoline ring. Benzothiazoles are associated with diverse biological activities, including antimicrobial and antitumor effects, whereas quinazolines are common in alpha-adrenergic antagonists like Alfuzosin .
Functional Group Similarities: Both the target compound and Alfuzosin Impurity A share a furan-2-carboxamide group and a propylamino linker. However, the imidazole substituent in the target compound introduces unique electronic and steric properties absent in Alfuzosin analogs .
Analytical Relevance: Pharmacopeial standards for Alfuzosin Hydrochloride rigorously control impurities (e.g., ≤0.4% for Impurity A/D), underscoring the importance of structural analogs in quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
